Cas no 94838-55-8 (tert-butyl N-[(4-aminophenyl)methyl]carbamate)

tert-butyl N-[(4-aminophenyl)methyl]carbamate structure
94838-55-8 structure
Product name:tert-butyl N-[(4-aminophenyl)methyl]carbamate
CAS No:94838-55-8
MF:C12H18N2O2
Molecular Weight:222.283523082733
MDL:MFCD03001716
CID:803479
PubChem ID:24874499

tert-butyl N-[(4-aminophenyl)methyl]carbamate 化学的及び物理的性質

名前と識別子

    • 4-(N-Boc-Aminomethyl)aniline
    • 4-(BOC-AMINOMETHYL)ANILINE
    • 4-[(N-Boc)aminomethyl]aniline
    • 4-[(N-tert-Butoxycarbonylamino)methyl]aniline
    • 5-AMinoMethyl-salicylic acid Methyl ester
    • Carbamic acid,N-[(4-aminophenyl)methyl]-, 1,1-dimethylethyl ester
    • tert-butyl 4-aminobenzylcarbamate
    • tert-Butyl N-(4-aminobenzyl)carbamate
    • tert-butyl N-[(4-aminophenyl)methyl]carbamate
    • tert-butyl (4-aminobenzyl)carbamate
    • Carbamic acid, [(4-aminophenyl)methyl]-, 1,1-dimethylethyl ester
    • (4-Aminobenzyl)carbamic acid tert-butyl ester
    • N-[(4-aminophenyl)methyl](tert-butoxy)carboxamide
    • p-BocNHCH2C6H4NH2
    • 4[N-Boc aminomethyl]aniline
    • t-butyl-4-aminobenzy
    • Carbamic acid, [(4-aminophenyl)methyl]-, 1,1-dimethylethyl ester (9CI)
    • 4-(((tert-Butyloxycarbonyl)amino)methyl)aniline
    • 4-[(N-tert-Butyloxycarbonyl)amino]benzylamine
    • J-513793
    • AM10035
    • SY027299
    • SCHEMBL54834
    • 4-[N-Boc aminomethyl]aniline
    • tert-butyl-4-aminobenzylcarbamate
    • 4-(tert.butoxycarbonylaminomethyl)-aniline
    • MFCD03001716
    • 94838-55-8
    • AS-0007
    • N-t-butyloxycarbonyl-p-aminobenzylamine
    • B56846
    • (4-AMINO-BENZYL)-CARBAMIC ACID TERT-BUTYL ESTER
    • 4-(n-tert.butoxycarbonyl-aminomethyl)-aniline
    • CS-B0791
    • 4-(N-tertiary-butyloxycarbonylaminomethyl)aniline
    • 4-(N-tert-butoxycarbonylaminomethyl)aniline
    • Z600391710
    • (4-aminobenzyl)carbamic acid t-butyl ester
    • AC-6434
    • 4-[(N-Boc)aminomethyl]aniline, 97%
    • FT-0642289
    • BCP24294
    • tert-butyl (4-amino-benzyl)-carbamate
    • UXWQXBSQQHAGMG-UHFFFAOYSA-N
    • N-(4-aminophenylmethyl)carbamic acid t-butyl ester
    • t-butyl-4-aminobenzylcarbamate
    • 4-tert.butoxycarbonylaminomethyl-aniline
    • 4-amino-N-tert-butoxycarbonylbenzylamine
    • EN300-51826
    • AKOS005071696
    • BP-21488
    • p-tert-butoxycarbonylaminomethylaniline
    • DTXSID20373203
    • SB79930
    • 4-(N-Boc)aminomethyl aniline
    • DB-006553
    • BBL102863
    • STL556671
    • MDL: MFCD03001716
    • インチ: 1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3,(H,14,15)
    • InChIKey: UXWQXBSQQHAGMG-UHFFFAOYSA-N
    • SMILES: O(C(NCC1C=CC(=CC=1)N)=O)C(C)(C)C

計算された属性

  • 精确分子量: 222.13700
  • 同位素质量: 222.137
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 228
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • Surface Charge: 0
  • 互变异构体数量: 2
  • トポロジー分子極性表面積: 64.4
  • XLogP3: 1.7

じっけんとくせい

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • 密度みつど: 1.095
  • ゆうかいてん: 75-78 °C (lit.)
  • Boiling Point: 382.3°Cat760mmHg
  • フラッシュポイント: 185°C
  • Refractive Index: 1.542
  • PSA: 64.35000
  • LogP: 3.26560

tert-butyl N-[(4-aminophenyl)methyl]carbamate Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • 危害声明: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36
  • 危険物標識: Xi
  • 储存条件:Room temperature
  • Risk Phrases:R36/37/38
  • HazardClass:IRRITANT

tert-butyl N-[(4-aminophenyl)methyl]carbamate 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

tert-butyl N-[(4-aminophenyl)methyl]carbamate Pricemore >>

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Chemenu
CM118504-5g
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94838-55-8 95%+
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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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tert-butyl N-[(4-aminophenyl)methyl]carbamate
94838-55-8 97%
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¥ 3,762.00 2023-04-12
abcr
AB169872-250 mg
4-(N-Boc-aminomethyl)aniline, 95%; .
94838-55-8 95%
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Enamine
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94838-55-8 95.0%
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tert-butyl N-[(4-aminophenyl)methyl]carbamate 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Ethyl acetate ;  30 min, 0 °C; 18 h, 23 °C
Reference
Novel bis-amide containing compounds exhibiting antifungal activity and their method of use and preparation
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C
1.2 0 °C; 2 h, 0 °C
Reference
Photoswitchable Pseudoirreversible Butyrylcholinesterase Inhibitors Allow Optical Control of Inhibition in Vitro and Enable Restoration of Cognition in an Alzheimer's Disease Mouse Model upon Irradiation
Scheiner, Matthias ; Sink, Alexandra ; Hoffmann, Matthias; Vrigneau, Cassandre; Endres, Erik ; et al, Journal of the American Chemical Society, 2022, 144(7), 3279-3284

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C
1.2 Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C
Reference
"Photo-Rimonabant": Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar "Cis-On" CB1R Antagonist
Rodriguez-Soacha, Diego A.; Fender, Julia; Ramirez, Yesid A.; Collado, Juan Antonio; Munoz, Eduardo; et al, ACS Chemical Neuroscience, 2021, 12(9), 1632-1647

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, 50 psi, rt
Reference
Preparation of benzazepines, benzodiazepines, and analogs as fibrinogen antagonists
, United States, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  30 min, 0 °C; 15 min, 0 °C
Reference
Preparation of peptidyl antithrombotic agents
, United States, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  2 h, rt
Reference
Preparation of novel thioureas as modulators for vanilloid receptor (VR)
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  rt; 10 h, rt
Reference
Preparation of o-pyrrolidinyl benzamide compound
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Photoswitchable Amino Acids - Synthesis, Photochromism and Incorporation into Peptidic Grb2-SH2 Antagonists
Priewisch, Beate, 2006, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  2 h, rt
Reference
N-(3-Acyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea Analogues: Novel Potent and High Affinity Antagonists and Partial Antagonists of the Vanilloid Receptor
Lee, Jeewoo; Lee, Jiyoun; Kang, Myungshim; Shin, Myoungyoup; Kim, Ji-Min; et al, Journal of Medicinal Chemistry, 2003, 46(14), 3116-3126

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane ,  Water ;  cooled; 18 h, rt
Reference
Preparation of (sulfonylamino)(aminomethylidene)indolinones as cell proliferation inhibitors.
, World Intellectual Property Organization, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ;  1 min, 30 - 35 °C
Reference
Nonsolvent Application of Ionic Liquids: Organo-Catalysis by 1-Alkyl-3-methylimidazolium Cation Based Room-Temperature Ionic Liquids for Chemoselective N-tert-Butyloxycarbonylation of Amines and the Influence of the C-2 Hydrogen on Catalytic Efficiency
Sarkar, Anirban; Roy, Sudipta Raha; Parikh, Naisargee; Chakraborti, Asit K., Journal of Organic Chemistry, 2011, 76(17), 7132-7140

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 35 psi, rt
Reference
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Famiglini, Valeria; La Regina, Giuseppe; Coluccia, Antonio; Pelliccia, Sveva; Brancale, Andrea; et al, European Journal of Medicinal Chemistry, 2014, 80, 101-111

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Dichloromethane ;  2 d, rt
Reference
Oxidative Approach Enables Efficient Access to Cyclic Azobenzenes
Maier, Martin S.; Huell, Katharina; Reynders, Martin; Matsuura, Bryan S.; Leippe, Philipp; et al, Journal of the American Chemical Society, 2019, 141(43), 17295-17304

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, 1 atm, rt
Reference
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Katayama, Seiji; Ae, Nobuyuki; Kodo, Toru; Masumoto, Shuji; Hourai, Shinji; et al, Journal of Medicinal Chemistry, 2003, 46(5), 691-701

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt; 90 min, rt
Reference
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, World Intellectual Property Organization, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt; 2 h, rt
Reference
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Park, Eun Bit; Jeong, Kyu-Sung, Chemical Communications (Cambridge, 2015, 51(44), 9197-9200

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  1,4-Dioxane ,  Water ;  4 h, 70 °C; 70 °C → 25 °C
Reference
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, World Intellectual Property Organization, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
Reference
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Carrion, M. Dora; Rubio-Ruiz, Belen; Franco-Montalban, Francisco; Amoia, Pasquale; Zuccarini, Maria Chiara; et al, European Journal of Medicinal Chemistry, 2023, 248,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  1 h, rt
Reference
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Choi, Ye Rin; Kim, Gyu Chan; Jeon, Hae-Geun; Park, Jinhong; Namkung, Wan; et al, Chemical Communications (Cambridge, 2014, 50(97), 15305-15308

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt; 3 h, rt
Reference
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, World Intellectual Property Organization, , ,

tert-butyl N-[(4-aminophenyl)methyl]carbamate Raw materials

tert-butyl N-[(4-aminophenyl)methyl]carbamate Preparation Products

tert-butyl N-[(4-aminophenyl)methyl]carbamate Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
(CAS:94838-55-8)4-(N-BOC-AMINOMETHYL
注文番号:1633448
在庫ステータス:in Stock
はかる:Company Customization
Purity:98%
Pricing Information Last Updated:Friday, 18 April 2025 16:59
Price ($):discuss personally

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